molecular formula C8H17NO3 B554654 Statine CAS No. 49642-07-1

Statine

货号: B554654
CAS 编号: 49642-07-1
分子量: 175.23 g/mol
InChI 键: DFVFTMTWCUHJBL-BQBZGAKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Statine is a non-proteinogenic amino acid that serves as a critical scaffold in medicinal chemistry for the design and synthesis of peptidomimetic inhibitors. Its core research value lies in its ability to mimic the transition state of peptide hydrolysis, making it a potent building block for inhibitors of aspartic and cysteine proteases. Recent investigative applications have highlighted its potential in antiviral development. For instance, this compound-based peptidomimetics have been identified as promising inhibitors of the SARS-CoV-2 Papain-like protease (PLpro), a key enzyme for viral replication. In silico and in vitro studies have demonstrated that these compounds interact with the protease's catalytic triad and exhibit significant inhibitory activity, with IC50 values in the low micromolar range, comparable to known reference inhibitors . Beyond virology, the this compound core is valuable in probing other disease mechanisms linked to protease activity. Researchers utilize this compound and its derivatives to explore pathways in conditions such as cancer, where protease regulation is crucial. The compound's utility extends to fundamental biochemical research, including enzyme kinetics studies and the structure-activity relationship (SAR) optimization of lead compounds. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

属性

IUPAC Name

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVFTMTWCUHJBL-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964315
Record name Statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49642-07-1
Record name Statine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49642-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Statine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Statine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTC77XR1EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件

他汀类药物可以通过多种化学路线合成。 一种常见的方法是发酵特定的真菌,例如曲霉属真菌,以生产洛伐他汀,然后可以对其进行化学修饰以生产其他他汀类药物,如辛伐他汀 . 合成通常涉及以下步骤:

    发酵: 曲霉属真菌在合适的培养基中培养以生产洛伐他汀。

    提取: 从发酵液中提取洛伐他汀。

    化学修饰: 通过甲基化等过程对洛伐他汀进行化学修饰以生产其他他汀类药物,例如辛伐他汀。

工业生产方法

他汀类药物的工业生产通常涉及大规模发酵过程。 例如,洛伐他汀通过液体深层发酵生产,其中真菌在受控条件下在大发酵罐中生长 . 生物技术的进步也导致了固态发酵方法的开发,与传统的液体发酵相比,这些方法具有一定的优势 .

化学反应分析

Structural Interconversion: Hydroxy-Acid and Lactone Forms

Statins exist in equilibrium between pharmacologically active open-ring hydroxy-acid and inactive closed-ring lactone forms (Figure 1). This equilibrium is pH-dependent and modulated by enzymatic activity:

  • Lactonization : Catalyzed by UDP-glucuronosyltransferases (UGT1A1, UGT1A3, UGT2B7) in hepatic and intestinal cells .
  • Hydrolysis : Mediated by paraoxonases (PON1/3) in serum, reverting lactones to active forms .

Table 1: Equilibrium constants for statin interconversion

Statin% Hydroxy-Acid (pH 7.4)% Lactone (pH 7.4)
Simvastatin15%85%
Atorvastatin95%5%
Pravastatin99%1%
Data derived from metabolic studies .

Cytochrome P450-Mediated Hydroxylation

CYP102A1 mutants catalyze regioselective hydroxylation of monacolin J (precursor to lovastatin):

  • M697 mutant : Achieved 6′a-hydroxylation with total turnover number (TTN) = 38 at 120 min .
  • Product : 6′a-hydroxymethyl monacolin J showed 1.8× greater HMG-CoA reductase inhibition vs. substrate .

Nitrilase-Mediated Desymmetrization

Prochiral 3-hydroxyglutaronitrile undergoes enzymatic hydrolysis:

  • Product : (R)-3-hydroxy-4-cyanobutyric acid (96% enantiomeric excess) .
  • Application : Key intermediate for atorvastatin synthesis .

HMG-CoA-Mediated Protein Modification (HMGylation)

Statins elevate HMG-CoA levels, inducing non-enzymatic acylation of fatty acid synthase (FAS):

  • Modified residues : Phosphopantetheine (thioester), Ser581 (ester), Lys673 (amide) .
  • Impact : Alters FAS localization near HMGCR, modulating lipid metabolism .

Advanced Oxidation/Reduction Processes (AO/RP)

Degradation pathways under radical conditions:

  • HO- Attack : Preferential oxidation of statins’ conjugated dienes and aromatic rings .
  • Byproducts : Quinones, epoxides, and fragmented alkanes identified via LC-MS .

Thermodynamic Binding to HMG-CoA Reductase

Statins’ inhibitory potency correlates with binding thermodynamics (Table 3):

Table 3: Thermodynamic parameters of statin-HMGCR binding

StatinΔG (kcal/mol)ΔH (%)–TΔS (%)Ki (nM)
Rosuvastatin-12.476240.1
Atorvastatin-11.138620.2
Simvastatin-10.832680.3
Data from isothermal titration calorimetry .

Key interactions:

  • Hydrogen bonds : Between statins’ C5-OH and HMGCR’s Asp683 .
  • Hydrophobic contacts : Type II statins (e.g., atorvastatin) engage additional residues (Leu562, Val683) .

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of statins, which include statine as a structural component. Statins have been shown to exploit the principle of Synthetic Lethality , where the simultaneous occurrence of two non-lethal events leads to cell death. A study involving computational analysis of over 37,000 gene pairs identified statins as promising candidates for targeting genes associated with metastatic cancer . In vitro experiments confirmed their efficacy against various cancer cell lines, suggesting that statins could be repurposed for treating specific cancer types.

Key Findings:

  • Statins can induce cell death in cancer cells through synthetic lethality mechanisms.
  • They show potential for combination therapies with existing chemotherapeutic agents, enhancing their effectiveness against tumors.

Cardiovascular Health

This compound's primary application remains in cardiovascular health, where it plays a crucial role in cholesterol management. Statins inhibit the enzyme HMG-CoA reductase, which is pivotal in cholesterol biosynthesis. This inhibition leads to decreased low-density lipoprotein (LDL) cholesterol levels and has been associated with reduced cardiovascular morbidity and mortality .

Mechanisms of Action:

  • Statins reduce inflammation and prevent arterial clogging.
  • They improve endothelial function by maintaining the health of blood vessel linings .

Mechanistic Insights

Recent research has delved into the mechanistic pathways through which statins exert their effects. For instance, studies using advanced genetic tools have revealed that statins like simvastatin can prevent endothelial cells from undergoing a harmful transition to mesenchymal cells, which are less functional . This transition is linked to various cardiovascular diseases.

Research Highlights:

  • Simvastatin promotes capillary formation in endothelial cells.
  • It alters chromatin structure at an epigenetic level, influencing gene expression related to vascular health.

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy of statin therapy in diverse populations:

  • A meta-analysis involving over 90,000 participants demonstrated that statin therapy significantly reduced all-cause mortality and major cardiovascular events .
  • Another study indicated that statin use was associated with decreased risks of myocardial infarction and stroke .

Table: Summary of Clinical Findings on Statin Efficacy

Study TypePopulation SizeKey Findings
Meta-analysis90,624Reduced all-cause mortality (RR 0.92)
Observational study417,523Significant reduction in myocardial infarction risk (RR 0.67)
Randomized trialVariousDecreased stroke risk (RR 0.78)

Emerging Applications

Beyond traditional uses, there is growing interest in exploring this compound's role in other therapeutic areas:

  • Diabetes Management: Some studies suggest that statins may help reduce cardiovascular risks in diabetic patients despite concerns about their potential to induce diabetes .
  • Neuroprotection: Preliminary research indicates that statins may offer protective effects against neurodegenerative diseases, although this area requires further investigation.

作用机制

他汀类药物通过竞争性抑制羟甲基戊二酰辅酶A还原酶发挥作用。该酶催化羟甲基戊二酰辅酶A转化为甲羟戊酸,这是胆固醇生物合成中的关键步骤。 通过抑制这种酶,他汀类药物降低了肝脏中胆固醇的产生,导致血液中低密度脂蛋白胆固醇水平降低 .

相似化合物的比较

Table 1: Structural Comparison of this compound Analogues

Compound Core Structure Key Modifications Biological Impact
This compound (3S,4S)-γ-AHBA Methyl group at C6 Broad aspartic protease inhibition
AHPPA (3S,4S)-γ-AHBA Phenyl group at C5 Reduced renin inhibition
Tasiamide B/F Phe-derived this compound (Ahppa) Phenyl substitution Enhanced antimalarial activity
Grassystatin D–F Leu-derived this compound Leu substitution at C5 Improved specificity for Plasmodium proteases

Functional Analogues: Oxybisbenzoylamides and N-Methyl Derivatives

  • Oxybisbenzoylamides (Compounds 5–7) : These compounds exhibit 10–20× higher antimalarial activity than this compound analogues against Plasmodium falciparum (IC₅₀: 0.03–0.12 μM vs. 1–5 μM for this compound derivatives). Their mechanism avoids protease inhibition, suggesting alternative pathways .
  • N-Methyl this compound Analogues: Methylation at the amine (e.g., compounds 2, 3, 5) improves metabolic stability in human serum (>55 h vs. 24 h for non-methylated this compound) but reduces potency against Plasmodium proteases due to altered binding .

Table 2: Functional Comparison of this compound Analogues

Compound Key Feature Stability (Human Serum) Activity (IC₅₀) Therapeutic Index
This compound Native γ-AHBA 24 h 1–5 μM (Pf strains) N/A
Oxybisbenzoylamide Non-protease inhibitor >55 h 0.03–0.12 μM (Pf) 450
N-Methyl this compound Methylated amine >55 h 5–10 μM (Pf) ~100

Key Research Findings

  • Immunosuppression: this compound substitution in Hymenistatin-1 analogues (e.g., cyclo[-Ile-Ile-statine-Pro-Tyr-Val-Pro-Leu-]) enhances lymphocyte proliferation inhibition by 30–50% compared to the native peptide .
  • Protease Resistance : Pepstatin derivatives with dual this compound residues exhibit near-identical inhibition constants (Ki ≈ 0.1 nM) to native pepstatin, underscoring the residue’s irreplaceable role .
  • Clinical Limitations : this compound-based drugs (e.g., statins) show low absolute risks of myopathy (5/10,000 patients) but face challenges like statin resistance and diabetes induction .

生物活性

Statine is a key structural component in the class of drugs known as statins, which are primarily used to lower cholesterol levels in patients at risk of cardiovascular diseases. Beyond their lipid-lowering effects, statins exhibit a variety of biological activities that have garnered significant attention in recent research. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and potential applications beyond cholesterol management.

Statins function primarily as inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), an enzyme crucial for cholesterol biosynthesis. However, their biological effects extend beyond cholesterol reduction:

  • Anti-inflammatory Effects : Statins have been shown to modulate inflammatory responses. They reduce the expression of pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators, which can be beneficial in conditions like atherosclerosis and autoimmune diseases .
  • Regulatory T Cell Modulation : Statins promote the differentiation and maintenance of regulatory T cells (Tregs), which play a crucial role in immune tolerance and suppression of autoimmune responses. This effect is mediated through various signaling pathways, including the upregulation of endothelial nitric oxide synthase (eNOS) and modulation of transcription factors involved in Treg development .
  • Endothelial Function Improvement : Statins improve endothelial function by enhancing nitric oxide availability and reducing oxidative stress. This contributes to better vascular health and reduced risk of cardiovascular events .

Table 1: Summary of this compound Mechanisms

MechanismDescription
HMGCR InhibitionReduces cholesterol synthesis
Anti-inflammatory ActivityDecreases pro-inflammatory cytokines
Treg DifferentiationEnhances Treg function and suppresses autoimmune responses
Endothelial FunctionImproves nitric oxide availability and reduces oxidative stress

Clinical Implications

The pleiotropic effects of statins have led to their investigation in various clinical contexts beyond traditional cardiovascular disease prevention:

  • Autoimmune Diseases : Research indicates that statins may help manage autoimmune conditions by enhancing Treg activity and reducing inflammation. For instance, studies have shown that simvastatin can increase Treg populations in patients with autoimmune disorders .
  • Cancer Research : Some studies suggest that statin use may be associated with reduced cancer incidence, although results are mixed. The Prospective Study of Statins in the Elderly at Risk (PROSPER) noted a 25% increase in new cancer diagnoses among statin users, prompting further investigation into the long-term implications of statin therapy on cancer risk .
  • Infectious Diseases : Recent studies have explored the antimicrobial properties of statins. They may inhibit bacterial growth and modulate immune responses to infections, presenting potential applications in treating bacterial infections alongside traditional antibiotics .

Case Study: Statin Use in Elderly Populations

The effectiveness of statins in older adults has been a subject of extensive research. A notable study, the Justification for the Use of Statins in Primary Prevention: an Intervention Trial Evaluating Rosuvastatin (JUPITER), found that rosuvastatin significantly reduced cardiovascular events in individuals aged 70 or older. This highlights the importance of considering age-related factors when prescribing statins for primary prevention .

常见问题

Basic: What experimental design considerations are critical when studying statine-induced myopathy in preclinical models?

Answer: Preclinical studies should employ randomized controlled designs with dose-escalation protocols to mimic human exposure. Include control groups receiving placebo or alternative lipid-lowering agents. Muscle toxicity biomarkers (e.g., creatinine kinase [CK] levels >5× upper limit) must be measured longitudinally . To distinguish this compound-specific effects, validate findings using genetic models (e.g., SLCO1B1 polymorphism carriers) and cross-reference with human pharmacokinetic data .

Basic: How can researchers standardize this compound administration protocols in clinical trials to minimize confounding variables?

Answer:

  • Dosing Timing: Administer lipophilic statines (e.g., atorvastatin) in the evening to align with circadian cholesterol synthesis peaks .
  • Dietary Controls: Standardize low-fat diets across cohorts to reduce variability in LDL-C absorption.
  • Adherence Monitoring: Use pill counts and plasma this compound metabolite assays (e.g., via LC-MS) for objective compliance tracking .

Advanced: How should researchers address discrepancies between in vitro and clinical data on this compound-mediated LDL-C reduction efficacy?

Answer:

  • Mechanistic Validation: Use hepatic organoids or 3D cell cultures to bridge in vitro findings with human physiology.
  • Pharmacodynamic Modeling: Apply nonlinear mixed-effects models (NONMEM) to quantify inter-individual variability in LDL-C response linked to CYP3A4/P-glycoprotein activity .
  • Meta-Analysis: Pool data from RCTs (e.g., CTT Collaboration) to identify subgroups with attenuated responses (e.g., diabetics) .

Advanced: What methodologies are recommended for analyzing this compound resistance in high-risk cardiovascular patients?

Answer:

  • Genetic Screening: Prioritize SNPs in HMGCR, LDLR, and PCSK9 using GWAS or targeted sequencing.
  • Phenotypic Stratification: Classify resistance as failure to achieve >50% LDL-C reduction on high-intensity statines (atorvastatin 40–80 mg/day) .
  • Adjunct Therapy Trials: Design crossover studies combining statines with ezetimibe or PCSK9 inhibitors to isolate resistance mechanisms .

Basic: What statistical approaches are optimal for evaluating this compound safety in longitudinal cohort studies?

Answer:

  • Time-to-Event Analysis: Use Cox proportional hazards models to assess myopathy or diabetes incidence, adjusting for covariates (age, BMI, baseline HbA1c) .
  • Bayesian Methods: Estimate posterior probabilities of adverse events in small cohorts (e.g., pregnancy registries) where traditional frequentist stats lack power .
  • Sensitivity Analyses: Apply E-value metrics to quantify unmeasured confounding robustness .

Advanced: How can researchers reconcile conflicting evidence on this compound-associated diabetes risk in metabolic syndrome populations?

Answer:

  • Causal Inference: Implement Mendelian randomization to distinguish this compound effects from confounding by indication .
  • Omics Integration: Correlate HbA1c trajectories with gut microbiome/metabolomic profiles in nested case-control studies.
  • Dose-Response Meta-Regression: Model diabetes risk as a function of cumulative this compound exposure (e.g., mg/year) across trials .

Methodological Recommendations

  • Hypothesis Development: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions on this compound pleiotropy .
  • Manuscript Reporting: Follow STROBE guidelines for observational studies or CONSORT for RCTs, detailing attrition biases and intention-to-treat analyses .
  • Conflict Resolution: Use Bradford Hill criteria to assess causality in adverse event reports (e.g., temporal consistency, biological gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Statine
Reactant of Route 2
Statine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。